Methyl 6-bromo-5-hydroxy-2-methoxynicotinate
Description
Properties
Molecular Formula |
C8H8BrNO4 |
|---|---|
Molecular Weight |
262.06 g/mol |
IUPAC Name |
methyl 6-bromo-5-hydroxy-2-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C8H8BrNO4/c1-13-7-4(8(12)14-2)3-5(11)6(9)10-7/h3,11H,1-2H3 |
InChI Key |
QBMGKEQXWWJYLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1C(=O)OC)O)Br |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Methyl 2,6-difluoropyridine-3-carboxylate : A common starting material for regioselective substitution reactions.
- Methyl 2,6-dichloropyridine-3-carboxylate : Used for selective methoxylation.
- Methyl 2-chloro-6-(4-methylbenzenethio)pyridine-3-carboxylate : Intermediate for further functional group transformations.
Detailed Synthetic Route
Methoxylation of Halogenated Nicotinate Esters
The introduction of the methoxy group at the 2-position is achieved by nucleophilic substitution of halogen atoms (fluoro or chloro) with sodium methoxide or methanol in polar aprotic solvents such as tetrahydrofuran (THF), dichloromethane (CH2Cl2), or N,N-dimethylformamide (DMF). Reaction conditions significantly influence regioselectivity:
- Using sodium methoxide in THF/CH2Cl2 yields a mixture of 2-methoxy derivatives.
- In DMF and methanol, substitution is highly regioselective for the 6-position (>97% selectivity).
- Treatment with 4-methylbenzenethiolate anion in DMF provides quantitative yield with excellent regioselectivity at the 6-position.
Conversion of Thioether to Hydroxy Group
After methoxylation, oxidation of the 6-benzenethio moiety to sulfoxide is performed, followed by nucleophilic substitution with methylamine to introduce the methylamino group at the 6-position. Subsequent hydrolysis and bromination steps yield the desired hydroxy and bromo substituents.
-
Bromination is carried out on the intermediate bearing the methylamino group to introduce the bromine atom at the 6-position. This step is crucial for obtaining the 6-bromo substitution.
-
The final step involves alkaline hydrolysis to convert the methylamino group to the hydroxy group at the 5-position, completing the synthesis of this compound.
Overall Yield and Efficiency
The described multi-step synthesis yields the target compound in an overall yield of approximately 67% from the starting materials, indicating a relatively efficient process for such a complex substitution pattern.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield/Selectivity |
|---|---|---|---|---|
| Methoxylation | Sodium methoxide or methanol | THF, CH2Cl2, or DMF | Room temp to reflux | >97% regioselectivity in DMF/MeOH |
| Thiolate substitution | 4-Methylbenzenethiolate anion | DMF | Room temperature | Quantitative yield |
| Oxidation of thioether | Oxidizing agent (e.g., m-CPBA or H2O2) | Appropriate solvent | Controlled temp | High conversion |
| Nucleophilic substitution | Methylamine | Ethanol or DMF | -25°C to room temp | Mixture of regioisomers (57:43) |
| Bromination | Brominating agent (e.g., Br2 or NBS) | Suitable solvent | Controlled temp | High regioselectivity |
| Alkaline hydrolysis | Base (e.g., NaOH) | Aqueous medium | Elevated temp | Complete conversion |
Analytical and Research Findings
- Regioselectivity : The regioselectivity of substitution reactions is highly dependent on solvent and nucleophile choice, with DMF providing superior selectivity for 6-position substitution.
- Reaction Yields : The stepwise yields are optimized by controlling temperature and reagent stoichiometry, minimizing side reactions.
- Purification : Crude products are purified by chromatography and recrystallization to achieve high purity suitable for pharmaceutical applications.
- Characterization : The final compound is characterized by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the substitution pattern and purity.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Purpose | Outcome/Notes |
|---|---|---|---|
| Starting material selection | Methyl 2,6-difluoropyridine-3-carboxylate or dichloropyridine derivatives | Substrate for selective substitution | Allows regioselective functionalization |
| Methoxylation | Sodium methoxide, MeOH, DMF | Introduce methoxy group at 2-position | High regioselectivity in DMF |
| Thiolate substitution | 4-Methylbenzenethiolate anion, DMF | Introduce thioether at 6-position | Quantitative yield, regioselective |
| Oxidation | m-CPBA or H2O2 | Convert thioether to sulfoxide | Prepares for nucleophilic substitution |
| Amination | Methylamine, EtOH | Introduce methylamino group | Mixture of regioisomers |
| Bromination | Bromine or NBS | Introduce bromine at 6-position | High regioselectivity |
| Hydrolysis | NaOH, aqueous medium | Convert methylamino to hydroxy | Final conversion to target compound |
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-5-hydroxy-2-methoxynicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution of the bromine atom can produce various substituted nicotinic acid derivatives .
Scientific Research Applications
Methyl 6-bromo-5-hydroxy-2-methoxynicotinate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-5-hydroxy-2-methoxynicotinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated molecular weight based on formula.
Key Findings:
The 5-hydroxyl group distinguishes the target compound from analogs with methoxy (e.g., Methyl 6-bromo-5-methoxynicotinate) or methyl groups (e.g., Methyl 6-bromo-5-methylnicotinate). This hydroxyl increases polarity and hydrogen-bonding capacity, which may improve solubility in polar solvents (e.g., water or ethanol) compared to its methoxy counterpart .
Synthetic Considerations :
- Analogs like Methyl 5-bromo-6-hydroxynicotinate are synthesized via bromination of hydroxynicotinate esters under acidic conditions . For the target compound, introducing the 2-methoxy group would likely require selective protection/deprotection strategies to avoid side reactions at the 5-hydroxyl position.
Physicochemical Properties :
- The hydroxyl group at the 5-position is expected to confer higher melting points and lower logP values (i.e., more hydrophilic) compared to Methyl 6-bromo-5-methoxynicotinate .
- Bromine at the 6-position may reduce steric hindrance for nucleophilic aromatic substitution compared to bromine at the 2-position, as seen in Methyl 2-bromo-5-methylnicotinate .
Biological Activity
Methyl 6-bromo-5-hydroxy-2-methoxynicotinate (C₈H₈BrNO₃) is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological contexts. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a pyridine ring with several functional groups that contribute to its biological properties:
- Bromine atom at position 6
- Hydroxy group at position 5
- Methoxy group at position 2
These substitutions enhance the compound's interaction with biological targets, particularly receptor tyrosine kinases.
Pharmacological Effects
Research indicates that this compound exhibits notable effects on various biological pathways:
The mechanism by which this compound exerts its effects involves binding to specific receptors and enzymes involved in metabolic pathways. Studies focusing on its binding affinity to receptor tyrosine kinases have revealed significant insights into its potential therapeutic applications.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Methyl 6-bromo-2-methoxynicotinate | 1009735-24-3 | 0.96 |
| Methyl 5-bromo-6-methoxynicotinate | 93349-99-6 | 0.79 |
| Methyl 5-hydroxy-2-methoxynicotinate | 142063-12-5 | 0.79 |
| Methyl 2-bromo-6-methoxyisonicotinic acid | 853029-93-3 | 0.83 |
| Methyl 5-bromo-2-methoxynicotinic acid | 122433-41-4 | 0.79 |
The structural variations among these compounds influence their biological activities and efficacy in therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
In Vitro Studies :
- In vitro assays have shown that the compound can inhibit the growth of cancer cell lines by targeting the c-Met pathway, demonstrating potential as an anticancer agent.
-
Animal Models :
- Animal studies are needed to further validate the efficacy and safety profile of this compound in vivo, particularly regarding its pharmacokinetics and bioavailability.
-
Safety and Toxicity :
- Preliminary assessments indicate that this compound has a favorable safety profile; however, comprehensive toxicity studies are required to establish safe dosage levels for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
